(4S)-2,2-dimethyloxane-4-carbaldehyde
Description
(4S)-2,2-Dimethyloxane-4-carbaldehyde is a chiral aldehyde derivative of the oxane (tetrahydropyran) ring system. Its structure features a six-membered saturated oxygen-containing ring with two methyl groups at the 2-position and an aldehyde functional group at the 4-position. The (4S) stereochemistry imparts specific spatial arrangements that influence its physical properties and reactivity.
Properties
IUPAC Name |
(4S)-2,2-dimethyloxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOXFCJGIILHS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCO1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(2S,4S)-4-Methyloxane-2-carbaldehyde
- Structural Differences : Lacks the 2,2-dimethyl substitution, having only a single methyl group at position 4.
- Physical Properties: Molecular formula C7H12O2, molecular weight 128.17 g/mol (compared to the target compound’s inferred C8H14O2, ~142.20 g/mol).
- Reactivity: The mono-methyl analog may exhibit faster reaction kinetics in nucleophilic additions due to reduced steric bulk.
(4S,6Z)- and (4S,6E)-6-Dodecen-4-olide
- Functional Group Contrast : These lactones contain ester groups instead of aldehydes, with double bonds at position 6 (Z/E isomers).
- Synthesis : Prepared via Grignard reactions and Lindlar catalyst hydrogenation, highlighting divergent synthetic pathways compared to aldehyde-focused routes .
- Applications : Used as flavor enhancers in dairy products, unlike aldehydes, which are more reactive and suited for synthetic intermediates.
Sdox (Complex Tetracenomycin Derivative)
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Functional Group Comparison : A pyrimidine-based carboxylic acid with chloro and methyl substituents.
- Chemical Behavior : The aromatic pyrimidine ring offers stability under acidic/basic conditions, contrasting with the oxane ring’s conformational flexibility .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Key Applications |
|---|---|---|---|---|---|
| (4S)-2,2-Dimethyloxane-4-carbaldehyde | C8H14O2* | ~142.20* | Aldehyde, Ether | 2,2-dimethyl | Synthetic intermediate |
| (2S,4S)-4-Methyloxane-2-carbaldehyde | C7H12O2 | 128.17 | Aldehyde, Ether | 4-methyl | Not available |
| (4S,6Z)-6-Dodecen-4-olide | C12H20O2 | 196.29 | Lactone, Alkene | 6Z-alkene | Flavoring agent (milk) |
| Sdox | C47H44N2O11S3 | 925.04 | Aldehyde, Ester, Ketone | Multiple complex groups | Pharmaceuticals |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | 172.57 | Carboxylic acid | Chloro, methyl | Not available |
*Calculated based on structural analogs.
Research Findings and Implications
- Functional Group Reactivity : Aldehydes exhibit higher electrophilicity than lactones or carboxylic acids, making them versatile in condensation or oxidation reactions .
- Stereochemical Influence : The (4S) configuration ensures specific spatial orientations critical for interactions in chiral environments, such as enzyme-binding sites .
- Thermodynamic Stability : The oxane ring’s saturated structure provides greater conformational stability compared to aromatic pyrimidines, which resist electrophilic substitution .
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